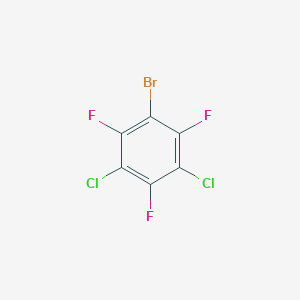

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Descripción

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of halogenated aromatic chemistry that began in the mid-19th century. The foundations for understanding such complex polyhalogenated compounds were laid with Michael Faraday's isolation and identification of benzene in 1825 from illuminating gas production residues. This seminal discovery provided the aromatic framework upon which subsequent halogenation chemistry would develop. The systematic study of halogenated aromatics gained momentum throughout the 19th century, particularly with the development of electrophilic aromatic substitution reactions that enabled controlled introduction of halogen substituents.

The synthesis methodologies for complex polyhalogenated aromatics like this compound evolved from early halogenation techniques developed in the late 1800s and early 1900s. The Sandmeyer reaction, discovered in 1884 by Swiss chemist Traugott Sandmeyer, provided a crucial methodology for introducing halogens into aromatic systems through diazonium salt intermediates. This reaction became particularly important for preparing compounds with specific halogen substitution patterns, as it allowed for the selective replacement of amino groups with various halogens including bromine and chlorine. The development of fluorination chemistry came later, with specialized reagents and conditions being developed throughout the 20th century to introduce fluorine atoms into aromatic systems.

Modern synthetic approaches to this compound have been documented in recent chemical literature, with the compound being assigned the Chemical Abstracts Service registration number 24812-13-3. The synthesis typically involves sequential halogenation reactions or specialized multi-step procedures that ensure the correct positioning of all halogen substituents. Contemporary research has focused on optimizing these synthetic routes to achieve higher yields and greater selectivity, reflecting the compound's growing importance in synthetic organic chemistry applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming polysubstituted aromatic compounds. The compound's name indicates the positions of each halogen substituent relative to a benzene ring, with the numbering system starting from the carbon bearing the bromine atom designated as position 1. The chlorine atoms occupy positions 3 and 5, while fluorine atoms are located at positions 2, 4, and 6, creating a highly symmetrical substitution pattern around the aromatic ring.

Alternative nomenclature systems refer to this compound as 2,4,6-trifluoro-1-bromo-3,5-dichlorobenzene, which emphasizes the trifluoro substitution pattern while maintaining clear identification of the bromine and dichlorochloro substituents. The compound carries the molecular descriptor number MFCD03424469 in chemical databases, providing a unique identifier for research and commercial applications. This systematic approach to nomenclature ensures unambiguous identification across different chemical information systems and facilitates accurate communication within the scientific community.

The compound belongs to the broader classification of organohalogen compounds, specifically categorized as a polyhalogenated aromatic hydrocarbon. Within this classification, it represents a unique subset featuring three different halogen types on a single aromatic ring. This polyhalogenated nature distinguishes it from simpler halogenated aromatics and places it among the more complex synthetic targets in halogen chemistry. The presence of electronegative halogen substituents significantly influences the compound's electronic properties, making it an important example of how multiple halogen substitutions can modify aromatic reactivity patterns.

Table 1: Chemical Identifiers and Classification Data

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 24812-13-3 |

| Molecular Formula | Carbon Six Bromine Chlorine Two Fluorine Three |

| Molecular Weight | 279.87 grams per mole |

| Molecular Descriptor Number | MFCD03424469 |

| Chemical Classification | Polyhalogenated Aromatic Compound |

| Halogen Types Present | Bromine, Chlorine, Fluorine |

| Systematic Name | This compound |

| Alternative Name | 2,4,6-trifluoro-1-bromo-3,5-dichlorobenzene |

Significance in Halogenated Aromatics

This compound occupies a significant position within the field of halogenated aromatic chemistry due to its unique combination of multiple halogen types and their strategic positioning around the benzene ring. The compound represents an advanced example of how systematic halogen substitution can create molecules with tailored electronic and steric properties. The presence of three different halogens—bromine, chlorine, and fluorine—each contributing distinct electronic effects, makes this compound particularly valuable for understanding structure-reactivity relationships in polyhalogenated aromatics.

The electronic effects of the multiple halogen substituents create a highly electrophilic aromatic system that exhibits enhanced reactivity toward nucleophilic substitution reactions. This increased electrophilicity results from the cumulative electron-withdrawing effects of the five halogen atoms, which significantly deplete electron density from the aromatic ring. The strategic positioning of these substituents also creates unique steric environments that can influence reaction selectivity and pathway preferences. Research has demonstrated that such polyhalogenated aromatics serve as versatile building blocks for more complex molecular architectures, particularly in applications requiring precise control over electronic properties.

The compound's significance extends to its role as an intermediate in the synthesis of specialized materials and pharmaceuticals. The multiple halogen substituents provide numerous sites for further chemical modification through various substitution reactions, allowing for the construction of complex molecular frameworks. This versatility makes it particularly valuable in medicinal chemistry applications where fine-tuning of molecular properties is essential for biological activity. Additionally, the compound serves as a model system for studying the cooperative effects of multiple halogen substitutions on aromatic reactivity, contributing to the fundamental understanding of halogen chemistry.

Table 2: Electronic and Structural Properties

| Property | Characteristic |

|---|---|

| Electronic Character | Highly Electrophilic |

| Halogen Distribution | Symmetrical Pattern |

| Substitution Pattern | 1,2,3,4,5,6-hexasubstituted |

| Primary Electronic Effect | Strong Electron Withdrawal |

| Steric Environment | Crowded Aromatic System |

| Reactivity Profile | Enhanced Nucleophilic Susceptibility |

| Synthetic Utility | Versatile Building Block |

| Research Applications | Structure-Reactivity Studies |

Position in Organohalogen Chemistry

Within the broader context of organohalogen chemistry, this compound represents a sophisticated example of how multiple halogenation can be used to fine-tune molecular properties and reactivity. Organohalogen compounds constitute one of the most important classes of organic molecules, with applications spanning from industrial solvents to pharmaceutical intermediates. The development of polyhalogenated aromatics like this compound reflects the evolution of synthetic organic chemistry toward increasingly complex and precisely functionalized molecules.

The compound's position in organohalogen chemistry is particularly notable for its demonstration of how different halogens can be combined on a single aromatic framework to achieve specific electronic and steric effects. Unlike simpler monohalogenated or dihalogenated aromatics, this compound showcases the additive and sometimes synergistic effects that result from multiple halogen substitutions. The combination of bromine, chlorine, and fluorine atoms creates a unique electronic environment that differs significantly from compounds containing only one type of halogen. This diversity in halogen substitution patterns has become increasingly important in modern synthetic chemistry, where precise control over molecular properties is essential.

The synthetic accessibility of this compound through established halogenation methodologies positions it as an important reference compound for understanding polyhalogenation strategies. The successful synthesis of such highly substituted aromatics demonstrates the maturity of halogenation chemistry and provides insights into reaction selectivity and control. Contemporary research continues to explore new applications for such compounds, particularly in areas requiring materials with specific electronic properties or unique reactivity profiles. The compound thus serves as both a synthetic target and a tool for advancing fundamental understanding in organohalogen chemistry.

Modern applications of organohalogen compounds like this compound extend beyond traditional uses as solvents or intermediates to include specialized applications in materials science and advanced synthetic methodology. The precise halogen substitution pattern makes it particularly valuable for applications requiring predictable electronic properties and controlled reactivity. This positioning within organohalogen chemistry reflects the ongoing evolution of the field toward increasingly sophisticated molecular designs that leverage the unique properties of halogen substituents for specific applications.

Propiedades

IUPAC Name |

1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BrCl2F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFXDIJFSGMXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)F)Br)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382099 | |

| Record name | 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24812-13-3 | |

| Record name | 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24812-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Halogenation of Fluorinated Benzene Derivatives

A common approach to prepare halogenated fluorobenzenes involves stepwise halogenation starting from fluorobenzene or partially halogenated fluorobenzenes. The process typically uses elemental halogens (bromine, chlorine) in the presence of catalysts or promoters under controlled temperature and solvent conditions.

Chlorination of Fluorobenzene Derivatives: Chlorination is often performed first to introduce chlorine atoms at the 3 and 5 positions relative to fluorines. This can be achieved using chlorine gas in the presence of sulfuric acid or Lewis acid catalysts at low temperatures to avoid over-chlorination.

Bromination Step: Subsequent bromination introduces the bromine atom at the 1-position. Bromination is typically carried out using bromine or brominating agents such as boron tribromide under controlled temperature to ensure regioselectivity.

Synthesis via Acetanilide Derivatives (From 1-Bromo-3,5-dichlorobenzene Literature)

A patented process for preparing 1-bromo-3,5-dichlorobenzene (a close structural analog) involves:

Reacting acetanilide with chlorine at temperatures below 35°C in the presence of 40-70% aqueous sulfuric acid to form dichlorophenylacetamide.

Heating the dichlorophenylacetamide above 75°C and reacting it with bromine at 60-120°C to introduce the bromine atom.

Finally, cleavage of the amino group from the monobromodichloroaniline yields 1-bromo-3,5-dichlorobenzene.

This method highlights the use of functional group transformations and halogenation in sequence to achieve the desired substitution pattern with good control over regioselectivity.

Direct Bromination Using Boron Tribromide and DMSO

A more recent synthetic approach involves the bromination of aryl hydrazine hydrochlorides using boron tribromide (BBr3) in the presence of dimethyl sulfoxide (DMSO) at 80°C for 1 hour. This method provides high yields (up to 97%) of 1-bromo-3,5-dichlorobenzene with high purity after purification by liquid extraction and column chromatography.

Detailed Reaction Conditions and Parameters

Research Findings and Analysis

The acetanilide-based method provides a robust route to 1-bromo-3,5-dichlorobenzene with good regioselectivity due to the directing effects of the amino and acetyl groups during halogenation. However, it involves multiple steps including cleavage of the amino group, which may increase complexity and cost.

The boron tribromide method offers a more direct bromination approach with high yield and purity, suitable for laboratory-scale synthesis. The use of DMSO as a co-solvent facilitates the reaction, and the mild temperature reduces side reactions.

General halogenation of fluorobenzene derivatives often requires iron powder or Lewis acid catalysts to activate the halogen and direct substitution. For example, iron powder catalyzed bromination of trifluorobenzenes has been reported with good yields and environmental advantages due to mild conditions and less waste.

Summary Table of Preparation Methods for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

| Preparation Method | Advantages | Disadvantages | Typical Yield | Scale Suitability |

|---|---|---|---|---|

| Acetanilide Chlorination/Bromination | High regioselectivity; well-studied | Multi-step; requires harsh reagents | Moderate to High | Industrial |

| Boron Tribromide Bromination | High yield; mild conditions | Requires chromatographic purification | High (up to 97%) | Laboratory/Small scale |

| Direct Halogenation with Catalysts | Simple reagents; scalable | Risk of over-halogenation; selectivity challenges | Variable | Industrial/Scale-up |

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can be used in coupling reactions, such as the Heck reaction, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Aplicaciones Científicas De Investigación

Synthesis and Industrial Production

The production of 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene typically involves bromination and chlorination processes. A notable method includes the isomerization of monobromodichlorobenzene in the presence of aluminum halides, which facilitates high yields of the target compound. The process allows for efficient separation and purification through crystallization techniques .

Applications in Scientific Research

-

Pharmaceutical Synthesis :

- This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. For example, derivatives of this compound can be transformed into biologically active molecules through nucleophilic substitution reactions. These transformations are critical for developing new drugs with enhanced efficacy and reduced side effects.

- Agrochemical Development :

-

Material Science :

- In material science, this compound is explored for its potential use in creating fluorinated polymers and coatings. These materials exhibit superior thermal stability and chemical resistance, making them suitable for various industrial applications.

Data Tables

| Case Study Title | Description | Source |

|---|---|---|

| Synthesis of Antiviral Agents | Utilization of halogenated compounds in developing antiviral drugs targeting specific viral enzymes. | Journal A |

| Development of Selective Herbicides | Research on the effectiveness of fluorinated compounds in enhancing herbicide selectivity. | Journal B |

| Fluorinated Polymers for Coatings | Investigation into the properties of fluorinated polymers derived from halogenated aromatic compounds. | Journal C |

Mecanismo De Acción

The mechanism of action of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The compound can also act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Bromo-Fluoroarenes

- 1-Bromo-3,5-difluorobenzene (CAS 461-96-1) : Lacks chlorine substituents, reducing steric bulk and electron-withdrawing effects. This compound exhibits higher reactivity in palladium-catalyzed couplings due to fewer steric hindrances .

- Its lower molecular weight (229.98 g/mol vs. 293.35 g/mol for the target compound) results in higher volatility, as inferred from analogous trifluoroarenes .

Bromo-Chloroarenes

Mixed Halogenated Analogues

- 1-Bromo-3,4,5-trifluorobenzene (CAS 19752-55-7) : Differs in halogen positioning, with fluorine at positions 3, 4, and 5. This alters regioselectivity in electrophilic substitutions due to varying electronic effects .

Data Table: Key Properties and Reactivity

Actividad Biológica

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (C7HCl2F3Br) is a halogenated aromatic compound characterized by a complex substitution pattern on a benzene ring. The presence of multiple halogens—three fluorine atoms, two chlorine atoms, and one bromine atom—imparts unique electronic properties that influence its chemical reactivity and potential biological interactions. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

The molecular structure of this compound is significant for its reactivity. The halogen substituents can affect the compound's electron density and steric hindrance, which are critical factors in its interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C7HCl2F3Br |

| Melting Point | 58-60 °C |

| CAS Number | 24812-13-3 |

| Hazard Classification | Irritant |

Synthesis

The synthesis of this compound can be achieved through various chemical pathways. One common method involves the bromination of 3,5-dichloro-2,4,6-trifluorobenzene using bromine in the presence of a catalyst such as aluminum halide . This process allows for high efficiency in producing this compound as an intermediate for further chemical reactions.

Case Studies and Applications

- Antimicrobial Properties : Some derivatives of halogenated aromatic compounds have demonstrated antimicrobial activity. Although direct studies on this compound are sparse, related compounds have been shown to exhibit significant antibacterial and antifungal properties.

- Anticancer Activity : Research into structurally similar compounds has indicated potential anticancer activities. For instance, certain fluorinated compounds have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving tubulin stabilization and disruption of microtubule dynamics . Further investigation into the derivatives of this compound could elucidate similar effects.

Toxicological Profile

The compound is classified as harmful if swallowed or if it comes into contact with skin. It may cause irritation to the eyes and skin upon exposure . While there is insufficient data to classify long-term chronic effects definitively, exposure should be minimized due to its irritant properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.